![molecular formula C17H21N3O5 B14811870 ethyl (2E)-4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14811870.png)
ethyl (2E)-4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxo-2-butenoate is a complex organic compound with the molecular formula C17H21N3O5. It is known for its unique structure, which includes a benzylamino group, a hydrazino group, and an oxobutanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxo-2-butenoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form ethyl 2-hydrazinyl-3-oxobutanoate. This intermediate is then reacted with benzylamine and 4-oxobutanoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxo-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazino derivatives.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxo-2-butenoate derivatives with additional oxo groups, while reduction may produce hydrazino derivatives .
Scientific Research Applications
Ethyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxo-2-butenoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxo-2-butenoate involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. The hydrazino group may form covalent bonds with target molecules, leading to changes in their function. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of cell death .
Comparison with Similar Compounds
Ethyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxo-2-butenoate can be compared with other similar compounds, such as:
Ethyl (2E)-4-(benzylamino)-4-oxo-2-butenoate: This compound lacks the hydrazino group, making it less versatile in terms of chemical reactivity.
Ethyl 2-hydrazinyl-3-oxobutanoate: This intermediate compound is used in the synthesis of the target compound and has different chemical properties and applications.
Properties
Molecular Formula |
C17H21N3O5 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl (E)-4-[2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C17H21N3O5/c1-2-25-17(24)11-10-16(23)20-19-15(22)9-8-14(21)18-12-13-6-4-3-5-7-13/h3-7,10-11H,2,8-9,12H2,1H3,(H,18,21)(H,19,22)(H,20,23)/b11-10+ |
InChI Key |
OXXZVVVUYPODIS-ZHACJKMWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NNC(=O)CCC(=O)NCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C=CC(=O)NNC(=O)CCC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


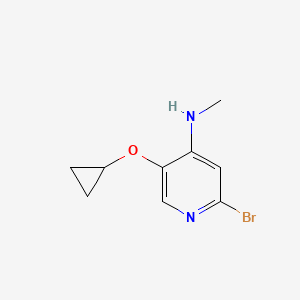
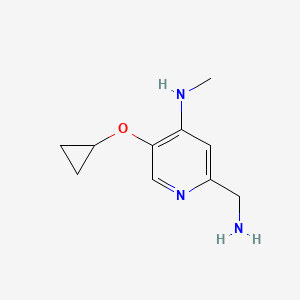
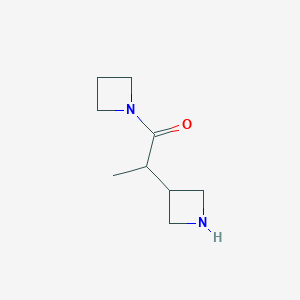
![N-[2-(benzylcarbamoyl)phenyl]-N,3-dimethylbenzamide](/img/structure/B14811827.png)
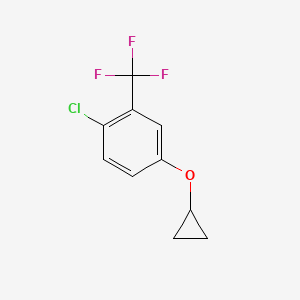
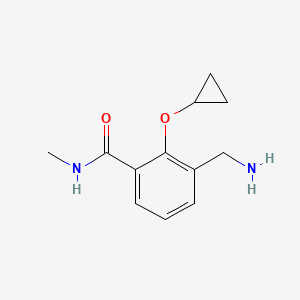
![(2E)-N-{[2-(cyclopropylcarbonyl)hydrazinyl]carbonothioyl}-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14811842.png)
![(S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14811845.png)

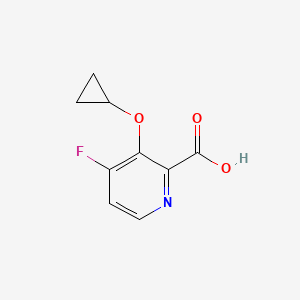

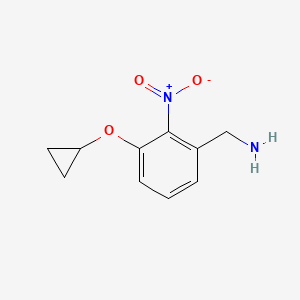
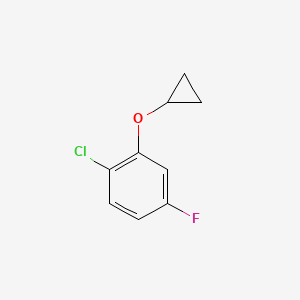
![Rel-((1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B14811876.png)
